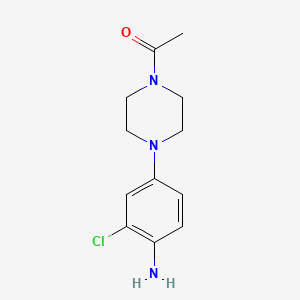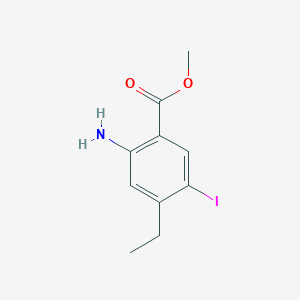
1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound has a molecular formula of C11H16ClN3O and a molecular weight of 241.72 g/mol. It is characterized by the presence of an acetyl group attached to a piperazine ring, which is further connected to a chloroaniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone typically involves the reaction of 2-chloroaniline with 4-acetylpiperazine. One common method includes the nucleophilic substitution reaction where 2-chloroaniline is reacted with 4-acetylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the acetyl group to an alcohol.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4-(4-Hydroxyethylpiperazin-1-yl)-2-chloroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of 1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Acetylpiperazin-1-yl)benzoic acid
- 2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde
- 2-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxy-anilino]-5-chloro-pyrimidin-4-yl]amino]anilino]ethanesulfonyl fluoride
Uniqueness
1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone is unique due to its specific structural features, such as the presence of both an acetyl group and a chloroaniline moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C12H16ClN3O |
|---|---|
Poids moléculaire |
253.73 g/mol |
Nom IUPAC |
1-[4-(4-amino-3-chlorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)10-2-3-12(14)11(13)8-10/h2-3,8H,4-7,14H2,1H3 |
Clé InChI |
KPRHNHCBJORRDF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Pyridinecarbonitrile, 2-[(phenylmethyl)thio]-](/img/structure/B8803911.png)

![2'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B8803925.png)

![2-(Methoxymethyl)pyrazolo[1,5-a]pyridine](/img/structure/B8803943.png)
![3-(1h-Pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8803948.png)



![(4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE](/img/structure/B8803981.png)

